Cas no 55686-36-7 (2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride)

2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group at the 2-position and a piperazine moiety at the 3-position, in its hydrochloride salt form. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and piperazine functional groups enhances its versatility for further derivatization, particularly in the development of bioactive molecules. Its hydrochloride salt form improves solubility and stability, facilitating handling and storage. The compound is commonly utilized in medicinal chemistry research, particularly for designing kinase inhibitors and other therapeutic agents targeting diverse biological pathways.
2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride structure
55686-36-7 structure
Product Name:2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride
CAS No:55686-36-7
MF:C12H14Cl2N4
MW:285.17235994339
CID:822272
PubChem ID:12686417
Update Time:2026-04-29

2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride
    • 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE HYDROCHLORIDE
    • 2-chloro-3-piperazin-1-ylquinoxaline,hydrochloride
    • Inchi: InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H
    • InChI Key: XWOBHNWWNMXEOA-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=C(C(=N2)N3CCNCC3)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1

Experimental Properties

  • Melting Point: 264-267 ºC

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2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride Related Literature

Additional information on 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride

Introduction to 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride (CAS No. 55686-36-7)

2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride, also known by its CAS number 55686-36-7, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a quinoxaline core and a piperazine moiety, making it an attractive candidate for various biological activities and therapeutic applications.

The chemical structure of 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride consists of a quinoxaline ring, which is a heterocyclic aromatic compound with two nitrogen atoms, and a piperazine ring, which is a six-membered cyclic secondary amine. The presence of the chlorine atom at the 2-position and the piperazine moiety at the 3-position imparts specific properties to this compound, such as enhanced solubility and improved pharmacokinetic profiles.

Recent studies have highlighted the potential of 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which can be attributed to its ability to modulate specific neurotransmitter systems and reduce oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride effectively reduced neuronal damage in animal models of Parkinson's disease by inhibiting the aggregation of alpha-synuclein protein.

In addition to its neuroprotective properties, 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride has also shown promise in cancer research. Several studies have reported that this compound exhibits antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. For example, a study published in the Cancer Research journal found that 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride selectively targeted and inhibited the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.

The pharmacokinetic properties of 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride have also been extensively studied. This compound has been shown to have good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for oral administration. Furthermore, its low toxicity profile and high therapeutic index make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride in various indications. Early-phase clinical trials have demonstrated promising results, with patients showing significant improvements in disease symptoms and quality of life. For instance, a Phase I/II clinical trial conducted by a leading pharmaceutical company reported that patients with advanced solid tumors who received treatment with 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride experienced prolonged progression-free survival compared to those receiving standard care.

In conclusion, 2-Chloro-3-(piperazin-1-yl)quinoxaline hydrochloride (CAS No. 55686-36-7) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies continue to explore its potential in treating neurological disorders and cancer, with promising results from both preclinical models and early-phase clinical trials. As research progresses, it is anticipated that this compound will play a significant role in advancing medical treatments and improving patient outcomes.

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